molecular formula C25H21Cl2N3O3 B11680603 (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11680603
M. Wt: 482.4 g/mol
InChI Key: XVICOOHETOWQRD-JAIQZWGSSA-N
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Description

The compound (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic molecule characterized by its unique structure, which includes a pyrrol ring, a pyrimidine ring, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol and pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of the Pyrrol Intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions.

    Formation of the Pyrimidine Intermediate: This involves the reaction of 3,5-dimethylbenzaldehyde with urea under basic conditions.

    Coupling Reaction: The pyrrol and pyrimidine intermediates are then coupled using a suitable catalyst, such as palladium, under controlled temperature and pressure to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bonds in the pyrrol and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of fully saturated pyrrol and pyrimidine rings.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its effects on various biological pathways and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • 2-Fluorodeschloroketamine

Uniqueness

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21Cl2N3O3

Molecular Weight

482.4 g/mol

IUPAC Name

(5Z)-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H21Cl2N3O3/c1-13-7-14(2)9-19(8-13)30-24(32)20(23(31)28-25(30)33)11-17-10-15(3)29(16(17)4)18-5-6-21(26)22(27)12-18/h5-12H,1-4H3,(H,28,31,33)/b20-11-

InChI Key

XVICOOHETOWQRD-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)C(=O)NC2=O)C

Origin of Product

United States

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